molecular formula C21H28N2O4 B14468422 4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol CAS No. 66307-57-1

4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol

Cat. No.: B14468422
CAS No.: 66307-57-1
M. Wt: 372.5 g/mol
InChI Key: IKQGBOUZXICARC-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a phenoxymethyl group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxybenzylamine with phenoxymethyl chloride to form an intermediate, which is then reacted with piperazine and ethanol under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxyphenyl)-alpha-phenoxymethyl-1-piperazineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and phenoxymethyl group contribute to its versatility in various reactions and applications.

Properties

CAS No.

66307-57-1

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

1-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

InChI

InChI=1S/C21H28N2O4/c1-25-19-8-9-20(21(14-19)26-2)23-12-10-22(11-13-23)15-17(24)16-27-18-6-4-3-5-7-18/h3-9,14,17,24H,10-13,15-16H2,1-2H3

InChI Key

IKQGBOUZXICARC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O)OC

Origin of Product

United States

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